molecular formula C59H83N7O16S6 B12383472 SupraFlipper 31

SupraFlipper 31

Cat. No.: B12383472
M. Wt: 1338.7 g/mol
InChI Key: NPTFDTFGEBHUMN-WRAGFZGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SupraFlipper 31 is a genetically encoded fluorescent probe designed for real-time measurement of membrane tension in live cells. It operates via fluorescence lifetime imaging microscopy (FLIM), where changes in fluorescence lifetime correlate with membrane order and mechanical stress . Key features include:

  • Controlled Release Mechanism: this compound incorporates a desthiobiotin chain, enabling selective accumulation in streptavidin (Sav)-tagged organelles. Biotin addition triggers its release, allowing dynamic tracking of membrane tension across compartments like the endoplasmic reticulum (ER) and Golgi apparatus .
  • Sensitivity and Specificity: The probe’s fluorescence lifetime shifts from ~2.7 ns (inactive state in ER) to ~4.4 ns (active state in ordered membranes), with hyperosmotic stress reducing lifetime, confirming mechanical sensitivity .
  • Applications: It has been used to study membrane tension dynamics in secretory pathways, particularly during protein export from the ER to Golgi .

Properties

Molecular Formula

C59H83N7O16S6

Molecular Weight

1338.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C59H83N7O16S6/c1-39-47(84-53-49(39)85-51-41(3)50(86-54(51)53)52-42(4)58-56(87-52)55-57(88(58,69)70)40(2)46(35-60)83-55)38-82-37-44-36-66(65-64-44)12-14-72-16-18-74-20-22-76-24-26-78-28-30-80-32-34-81-33-31-79-29-27-77-25-23-75-21-19-73-17-15-71-13-11-61-48(67)10-8-6-7-9-45-43(5)62-59(68)63-45/h36,43,45H,6-34,37-38H2,1-5H3,(H,61,67)(H2,62,63,68)/t43-,45+/m1/s1

InChI Key

NPTFDTFGEBHUMN-WRAGFZGTSA-N

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Photochemical Reaction Mechanism

The probe operates via a light-triggered cleavage process:

Reaction Stage Description Key Data
Membrane Binding SupraFlipper 31 partitions into lipid bilayers via hydrophobic interactions.Partition coefficient (DPPC): Drel0.7D_{rel}\approx 0.7 .
Photoactivation Exposure to 365–480 nm light cleaves the tether via Norrish-type reactions.Reaction kinetics monitored via fluorescence spectroscopy.
Probe Release Released fluorophore integrates into membranes, emitting fluorescence at 480 nm.Lifetime in ordered membranes: τav4.8ns\tau_{av}\approx 4.8\,\text{ns} .

This mechanism allows spatiotemporal control, with cleavage efficiency exceeding 90% under optimal irradiation .

Release Dynamics and Chemical Stimulation

This compound demonstrates programmable release through competitive binding:

Experimental Setup

  • GUV Model : Giant unilamellar vesicles loaded with SupraFlipper-streptavidin complexes .

  • Stimulus : Addition of biotin derivatives (e.g., 9 or 10 ) displaces the probe via supramolecular competition.

Condition Fluorescence Response Time to Max Intensity
Pre-stimulation Faint signal (τav2.5ns\tau_{av}\approx 2.5\,\text{ns}
)N/A
Post-stimulation Bright membrane fluorescence (τav4.8ns\tau_{av}\approx 4.8\,\text{ns}
)<5 minutes

This reaction is reversible, with minimal intermembrane transfer observed over 1 hour .

Experimental Characterization

Key methodologies for analyzing this compound’s reactions include:

Fluorescence Spectroscopy

  • Excitation Shift : From 430 nm (disordered membranes) to 480 nm (ordered membranes) .

  • Kinetic Profiling : Exponential increase in fluorescence intensity post-activation.

High-Resolution Imaging

  • Confocal Microscopy : Confirmed localized release in target membranes .

  • FLIM : Distinguished membrane-embedded probes (τav4.8ns\tau_{av}\approx 4.8\,\text{ns}
    ) from free-floating species (τav2.5ns\tau_{av}\approx 2.5\,\text{ns}
    ) .

Scientific Research Applications

SupraFlipper 31 has a wide range of scientific research applications, including:

Mechanism of Action

SupraFlipper 31 exerts its effects by being released in the membrane of interest (MOI) via chemical stimulation. The compound is functionalized with a desthiobiotin ligand, which allows it to selectively accumulate in the organelle expressing streptavidin. The addition of biotin as an external stimulus triggers the release of the probe, which then partitions into the MOI. This process allows for the imaging of membrane tension in living systems .

Comparison with Similar Compounds

Target Specificity and Localization

Probe Target Organelles Activation Mechanism Key Advantages
SupraFlipper 31 ER, Golgi, mitochondria Biotin-triggered release Dynamic relocation post-release; ideal for tracking secretory pathway dynamics
HaloFlipper ER, Golgi, mitochondria, peroxisomes, lysosomes Covalent binding via HaloTag Broad organelle coverage but restricted mobility due to covalent anchoring
PhotoFlipper Plasma membrane (inner leaflet), Golgi Light-activated Enables spatiotemporal control but limited to light-accessible regions
HydroFlipper ER, Golgi, plasma membrane, mitochondria Hydration-sensitive Measures both membrane tension and hydration; broader environmental sensitivity
Nile Red ER, Golgi, plasma membrane, mitochondria Polarity-dependent ratiometric imaging Low-cost and versatile but lacks mechanical specificity

Key Insights :

  • This compound’s non-covalent anchoring allows free diffusion post-release, unlike HaloFlipper’s covalent immobilization .
  • Compared to PhotoFlipper, this compound avoids phototoxicity risks but requires biotin administration .
  • HydroFlipper provides dual functionality (tension + hydration) but may conflate environmental factors .

Performance Metrics

Parameter This compound HaloFlipper Nile Red
Lifetime Range 2.7–4.4 ns 2.5–4.2 ns N/A (ratiometric)
Activation Time Minutes (biotin) Immediate Immediate
Spatial Resolution Subcellular Subcellular Organelle-level
Toxicity Low Moderate Low

Notable Findings:

  • This compound’s lifetime range aligns with membrane order trends observed in lipid bilayers and live cells .
  • In poorly transfected cells, this compound exhibits higher signal intensity than HaloFlipper, suggesting superior delivery efficiency .
  • Nile Red’s lack of mechanical specificity limits its utility in tension-specific studies .

Limitations and Challenges

  • This compound : Requires optimization of COC oligomers to prevent aggregation during delivery .
  • HaloFlipper : Covalent binding restricts its utility in dynamic processes like vesicle trafficking .
  • General Limitations : FLIM-based probes demand specialized equipment and expertise, limiting accessibility .

Q & A

Q. What minimal information standards are required for replicating this compound experiments?

  • Methodological Answer : Follow NIH preclinical guidelines: report batch-specific purity (e.g., Lot#XYZ, HPLC trace), solvent suppliers (e.g., Sigma-Aldry, ≥99.9%), and ambient conditions (humidity ±5%). Share protocols via platforms like Protocols.io with version control .

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